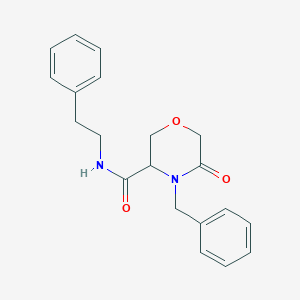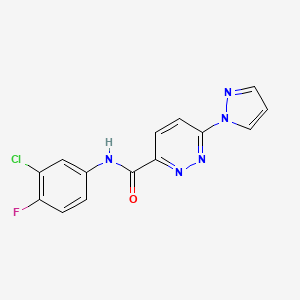
4-benzyl-5-oxo-N-(2-phenylethyl)morpholine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzyl-5-oxo-N-(2-phenylethyl)morpholine-3-carboxamide (4B5O-NPE-MCA) is a synthetic compound that has been studied extensively for its potential applications in scientific research. 4B5O-NPE-MCA is a heterocyclic compound with a molecular weight of 315.39 g/mol and a molecular formula of C18H21NO3. It is an aromatic compound that is soluble in water and has a melting point of approximately 110°C.
作用機序
The exact mechanism of action of 4-benzyl-5-oxo-N-(2-phenylethyl)morpholine-3-carboxamide is still not fully understood. However, it is believed that the compound binds to the active site of the enzyme acetylcholinesterase, which inhibits the enzyme's activity and prevents the breakdown of the neurotransmitter acetylcholine. Similarly, this compound is thought to bind to the active site of the enzyme monoamine oxidase, which inhibits the enzyme's activity and prevents the metabolism of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it is believed that the compound may act as an inhibitor of the enzyme acetylcholinesterase, which could lead to increased levels of the neurotransmitter acetylcholine in the brain. This could potentially lead to increased alertness, improved memory, and improved cognitive function. Additionally, this compound may act as an inhibitor of the enzyme monoamine oxidase, which could lead to increased levels of neurotransmitters such as serotonin and dopamine. This could potentially lead to improved mood and reduced anxiety.
実験室実験の利点と制限
The use of 4-benzyl-5-oxo-N-(2-phenylethyl)morpholine-3-carboxamide in laboratory experiments has several advantages. First, the compound is commercially available, which makes it easy to obtain. Second, the compound is soluble in water, which makes it easy to use in a variety of experiments. Third, the compound has a relatively low melting point, which makes it easy to work with.
However, there are also some limitations to the use of this compound in laboratory experiments. The compound is not very stable, and it can decompose at higher temperatures. Additionally, the exact mechanism of action of the compound is still not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
The potential applications of 4-benzyl-5-oxo-N-(2-phenylethyl)morpholine-3-carboxamide are still being explored. Some possible future directions for research include exploring the compound’s potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Additionally, further research could be done to explore the compound’s ability to act as an inhibitor of other enzymes, such as proteases and kinases. Finally, further research could also be done to explore the compound’s potential as a fluorescent probe for the detection of reactive oxygen species.
合成法
4-benzyl-5-oxo-N-(2-phenylethyl)morpholine-3-carboxamide can be synthesized from commercially available starting materials such as benzyl alcohol, 2-phenylethylamine, and morpholine-3-carboxylic acid. The reaction begins by reacting benzyl alcohol with 2-phenylethylamine in the presence of an acid catalyst such as sulfuric acid. This reaction produces a benzyl-2-phenylethylamine intermediate, which is then reacted with morpholine-3-carboxylic acid in the presence of a base catalyst such as potassium hydroxide. The resulting product is this compound.
科学的研究の応用
4-benzyl-5-oxo-N-(2-phenylethyl)morpholine-3-carboxamide has been studied extensively for its potential applications in scientific research. It has been used as a substrate for the study of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been studied for its potential application as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. Furthermore, this compound has been studied for its potential use as a fluorescent probe for the detection of reactive oxygen species.
特性
IUPAC Name |
4-benzyl-5-oxo-N-(2-phenylethyl)morpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-19-15-25-14-18(22(19)13-17-9-5-2-6-10-17)20(24)21-12-11-16-7-3-1-4-8-16/h1-10,18H,11-15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICJTTFGNPCTMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide](/img/structure/B6495998.png)
![N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide](/img/structure/B6496004.png)
![N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B6496007.png)
![N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B6496013.png)
![N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-4-methylbenzamide](/img/structure/B6496014.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B6496021.png)

![N'-(4-ethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B6496036.png)
![N'-(2-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B6496039.png)
![N'-(2,5-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B6496045.png)
![N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide](/img/structure/B6496052.png)
![N'-(2-methoxy-5-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B6496060.png)
![4-benzyl-5-oxo-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]morpholine-3-carboxamide](/img/structure/B6496066.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B6496072.png)